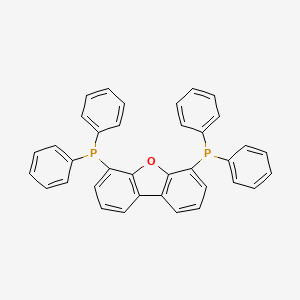

4,6-Bis(diphenylphosphino)dibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(6-diphenylphosphanyldibenzofuran-4-yl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H26OP2/c1-5-15-27(16-6-1)38(28-17-7-2-8-18-28)33-25-13-23-31-32-24-14-26-34(36(32)37-35(31)33)39(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVXLUZIWOAKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C4C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H26OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133850-81-4 | |

| Record name | 4,6-Bis(diphenylphosphino)dibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Diphosphine Ligands in Transition Metal Catalysis

Diphosphine ligands are organophosphorus compounds featuring two phosphino (B1201336) groups connected by a linker. wikipedia.org Their prominence in transition metal catalysis stems from their ability to act as bidentate ligands, forming a chelate ring with a metal center. This chelation effect generally enhances the stability of the catalyst complex. wikipedia.org The true power of diphosphine ligands, however, lies in their remarkable tunability. By modifying the substituents on the phosphorus atoms (R-groups) and altering the nature of the backbone, chemists can finely adjust the electronic and steric environment around the metal. wikipedia.orgnih.gov

These modifications influence key catalytic parameters:

Steric Hindrance: Bulky substituents on the phosphorus atoms can create a sterically demanding pocket around the metal, influencing which substrates can bind and how they approach the catalytic center. This is a critical factor in achieving high selectivity. mdpi.com

Electronic Properties: The electron-donating or -withdrawing nature of the substituents affects the electron density at the metal center. This, in turn, modulates the metal's reactivity in fundamental catalytic steps like oxidative addition and reductive elimination. nih.gov

Bite Angle: The P-M-P angle, known as the bite angle, is a crucial geometric parameter dictated by the ligand's backbone. nih.govresearchgate.net Wide bite angles, often enforced by rigid backbones, can promote specific reaction pathways and enhance catalytic activity and selectivity in reactions such as hydroformylation and cross-coupling. nih.govacs.org

The versatility of diphosphine ligands has led to their successful application in a wide array of transition-metal-catalyzed reactions, including hydrogenation, hydroformylation, and carbon-carbon bond-forming cross-coupling reactions. taylorandfrancis.comsigmaaldrich.com The development of ligands like BINAP and Xantphos exemplifies the profound impact that tailored diphosphine architecture can have on achieving high levels of efficiency and enantioselectivity in catalysis. nih.govacs.org

The Dibenzofuran Core As a Structural Motif in Ligand Design

Rigidity: The fused, three-ring structure of dibenzofuran (B1670420) provides a rigid and well-defined scaffold. researchgate.net This rigidity pre-organizes the phosphine (B1218219) donor groups, which can lead to more defined coordination geometries and reduce the number of possible conformations in the catalytic cycle, often enhancing selectivity.

Defined Bite Angle: The fixed positions of the 4 and 6 carbons on the dibenzofuran ring system enforce a specific bite angle upon coordination to a metal center. This inherent structural constraint is a powerful tool for influencing the geometry and, consequently, the reactivity of the catalyst. researchgate.netacs.org

Electronic Tuning: The oxygen atom in the dibenzofuran core can influence the electronic properties of the ligand. It can participate in secondary interactions or modify the electron density of the aromatic system, which in turn affects the donor properties of the phosphine groups. researchgate.net

The use of rigid heterocyclic backbones, such as xanthene (structurally related to dibenzofuran), has been a successful strategy for creating wide-bite-angle diphosphines that exhibit exceptional performance in catalysis. nih.govacs.org The dibenzofuran core offers a similar platform for creating ligands with unique steric and electronic profiles.

Genesis and Early Research of 4,6 Bis Diphenylphosphino Dibenzofuran Dbfphos

Established Synthetic Pathways for this compound

The synthesis of this compound, a prominent bidentate phosphine (B1218219) ligand, is typically achieved through a multi-step process starting from the commercially available dibenzofuran.

Multi-Step Synthetic Approaches to DBFphos

An established and reliable method for the preparation of DBFphos involves a three-step sequence starting with the selective bromination of the dibenzofuran core.

The first step is the electrophilic bromination of dibenzofuran. capes.gov.br This reaction specifically targets the 4 and 6 positions of the dibenzofuran ring system due to the directing effects of the oxygen atom. Studies on the bromination of dibenzofuran have shown that various products can be obtained, but conditions can be tailored to favor the formation of the 4,6-dibromo derivative. capes.gov.brnih.gov

The second step involves a lithium-halogen exchange reaction. The resulting 4,6-dibromodibenzofuran is treated with an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures. This reaction efficiently replaces the bromine atoms with lithium, yielding the key intermediate, 4,6-dilithiodibenzofuran. ekb.eg This intermediate is highly reactive and is typically used immediately in the next step without isolation.

In the final step, the 4,6-dilithiodibenzofuran is treated with an electrophilic phosphorus source, most commonly chlorodiphenylphosphine (ClPPh₂). The nucleophilic lithium centers attack the phosphorus atom, displacing the chloride and forming the desired carbon-phosphorus bonds. This step results in the formation of this compound.

Synthetic Pathway for DBFphos

| Step | Reactant | Reagents | Product |

|---|---|---|---|

| 1 | Dibenzofuran | Bromine | 4,6-Dibromodibenzofuran |

| 2 | 4,6-Dibromodibenzofuran | n-Butyllithium | 4,6-Dilithiodibenzofuran |

Methodological Improvements and Yield Optimization in DBFphos Synthesis

For the initial bromination, controlling the stoichiometry of bromine and the reaction temperature is key to selectively obtaining the desired 4,6-dibromo isomer and minimizing the formation of other polybrominated dibenzofurans. nih.gov

The lithium-halogen exchange step is often the most critical. This reaction is typically performed at very low temperatures (e.g., -78 °C) in an inert, anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to prevent side reactions of the highly reactive organolithium intermediates. The choice of the organolithium reagent and the precise control of stoichiometry are vital for achieving complete exchange without undesirable side reactions.

In the final phosphination step, the purity of the chlorodiphenylphosphine is important for obtaining a clean product. The reaction is also carried out under inert atmosphere and at low temperatures to control reactivity. Methodological improvements in similar one-pot syntheses have highlighted the importance of catalyst choice, such as using specific palladium and copper catalysts, to achieve high yields and selectivity for related dibenzofuran constructions. organic-chemistry.org While not directly applied to this specific sequence, these principles of optimizing metal-catalyzed or mediated steps are relevant for improving synthetic efficiency in organometallic chemistry.

Synthesis of Chemically Modified Dibenzofuran-Based Phosphine Ligands

Modifications to the basic DBFphos structure, particularly the oxidation of the phosphorus centers, lead to phosphine oxide derivatives with different coordination properties.

Phosphine Oxide Derivatives of Dibenzofuran

The synthesis of phosphine oxide derivatives of dibenzofuran provides ligands with altered electronic and steric properties, which can be useful in various chemical applications.

A four-step synthesis route starting from dibenzofuran has been reported for the preparation of 4,6-Bis(diphenylphosphinoylmethyl)dibenzofuran. acs.org This method introduces a methylene (B1212753) spacer between the dibenzofuran core and the phosphinoyl groups.

The synthesis begins with the Friedel-Crafts acylation of dibenzofuran to produce 4,6-diacetyldibenzofuran. This intermediate is then subjected to a haloform reaction to yield dibenzofuran-4,6-dicarboxylic acid. The carboxylic acid is subsequently reduced to form 4,6-bis(hydroxymethyl)dibenzofuran. In the final step, this diol is converted to a dihalide, which then reacts with a phosphide (B1233454) nucleophile followed by oxidation to yield the target compound, 4,6-Bis(diphenylphosphinoylmethyl)dibenzofuran. acs.org

Synthetic Pathway for 4,6-Bis(diphenylphosphinoylmethyl)dibenzofuran

| Step | Starting Material | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Dibenzofuran | Friedel-Crafts Acylation | 4,6-Diacetyldibenzofuran |

| 2 | 4,6-Diacetyldibenzofuran | Haloform Reaction | Dibenzofuran-4,6-dicarboxylic acid |

| 3 | Dibenzofuran-4,6-dicarboxylic acid | Reduction | 4,6-Bis(hydroxymethyl)dibenzofuran |

A more direct, two-step synthesis has been developed for 4,6-Bis(diphenylphosphinoyl)dibenzofuran, where the phosphorus atoms are directly attached to the dibenzofuran ring. acs.org

This synthesis starts with the direct dimetalation of dibenzofuran. acs.org Using n-butyllithium in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), which acts as a chelating agent, facilitates the removal of protons from the 4 and 6 positions to form 4,6-dilithiodibenzofuran. This intermediate is then directly reacted with diphenylphosphinic chloride. The subsequent workup quenches the reaction and yields the desired 4,6-Bis(diphenylphosphinoyl)dibenzofuran. acs.org This method is more atom-economical than the multi-step synthesis required for the methylene-bridged analogue.

Reaction Details for 4,6-Bis(diphenylphosphinoyl)dibenzofuran Synthesis acs.org

| Step | Reactant | Reagents | Key Intermediate | Final Product |

|---|---|---|---|---|

| 1 | Dibenzofuran | n-BuLi, TMEDA, Hexane | 4,6-Dilithiodibenzofuran | - |

Complexation with Transition Metal Centers

DBFphos and its analogues readily coordinate to a range of transition metals, forming complexes with diverse geometries and electronic structures. The rigid framework of the ligand plays a crucial role in determining the coordination sphere of the metal center, which in turn dictates the chemical behavior of the resulting complex.

While specific studies on Rhodium-DBFphos complexes are not extensively detailed in the literature, the coordination behavior can be inferred from its close analogue, bis(2-diphenylphosphinophenyl)ether (DPEphos). DPEphos is known to coordinate with rhodium in various catalytic systems. For instance, cationic [Rh(DPEphos)]+ complexes have been utilized in catalytic processes like hydroacylation. d-nb.info

The coordination flexibility of the DPEphos framework, which allows for k²-P,P and k³-P,O,P binding modes, is a key feature. d-nb.info Research on ortho-substituted DPEphos ligands has led to the synthesis and characterization of Schrock-Osborn type Rh(I) complexes such as [Rh(o-F,F-DPEphos)(NBD)][BArF₄] (where NBD is norbornadiene and ArF = 3,5-(CF₃)₂-C₆H₃). researchgate.netwhiterose.ac.uk Upon hydrogenation, these complexes can form different structures depending on the ligand substitution. The parent DPEphos complex forms a dimeric Rh(II) species with a bridging C-H agostic interaction, whereas the ortho-fluoro substituted version yields a monomeric Rh(III) dihydride complex. researchgate.netwhiterose.ac.uk This highlights how subtle changes to the ligand backbone can significantly influence the resulting rhodium complex's structure, a principle that would extend to complexes formed with DBFphos.

Table 1: Representative Rhodium Complexes with DPEphos Analogue

| Complex | Precursor Ligand | Key Structural Feature |

|---|---|---|

| [Rh(o-F,F-DPEphos)(NBD)][BArF₄] | o-F,F-DPEphos | Schrock-Osborn type Rh(I) complex. researchgate.netwhiterose.ac.uk |

| [Rh(H)(fac-k³-P,O,P-μ-CH-DPEphos)]₂[BArF₄]₂ | DPEphos | Dimeric Rh(II) complex with bridging agostic interaction. researchgate.netwhiterose.ac.uk |

This table is interactive. Click on the headers to sort.

The synthesis of high-spin cobalt complexes is an area of active research, as the spin state significantly impacts the magnetic and reactive properties of the complex. researchgate.netresearchgate.net The ligand field, dictated by the coordinating atoms and the geometry they enforce, is a primary determinant of the resulting spin state. researchgate.netbohrium.com While direct synthesis of Cobalt-DBFphos complexes is not prominently reported, the characteristics of DBFphos allow for predictions about its potential in forming such architectures.

The large bite angle and steric bulk of DBFphos could create a distorted coordination geometry around a cobalt center. In cobalt(II) complexes, which are d⁷, such distortions can lead to a smaller energy gap between the d-orbitals, favoring a high-spin (S = 3/2) configuration. Studies on other bulky phosphine ligands have shown that they can stabilize unusual coordination geometries and spin states. nih.gov For example, a rare square-planar Co(II) complex has been characterized with neutral, bidentate phosphine ligands. nih.gov Furthermore, research into cobalt complexes with trigonal tris(phosphinimide) ligands has demonstrated the stabilization of rare high-spin Co(III) (S=2) states by employing rigid, sterically encumbering ligand frameworks. researchgate.netbohrium.com These findings suggest that a ligand like DBFphos, with its defined geometry, could be a promising candidate for creating cobalt complexes with specific, potentially high-spin, electronic structures.

The phosphine oxide derivative, 4,6-bis(diphenylphosphinoyl)dibenzofuran, demonstrates effective coordination with f-block elements. nih.gov Research has detailed its complexation with a range of metals including In(III), the lanthanides La(III), Pr(III), Nd(III), and Er(III), and the actinide Pu(IV). nih.gov

In these complexes, the ligand coordinates in a bidentate fashion through the two phosphine oxide oxygen atoms (a P=O, P'=O' chelate mode). nih.gov Crystal structure determinations of various complexes, such as [In(4)(NO₃)₃] and [Pu(4)Cl₄]·THF (where 4 is 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran), confirm this binding mode. nih.gov Interestingly, while the dibenzofuran ring's oxygen atom is oriented towards the metal cation, the distance is generally greater than 4 Å, indicating it does not participate in direct bonding. nih.gov A similar bidentate chelation is observed with 4,6-bis(diphenylphosphinoyl)dibenzofuran itself in an Erbium(III) complex, {Er(5)₂(NO₃)₂·4(CH₃OH)}(0.5), though the Er···O(furan) distance is slightly shorter at approximately 3.6 Å. nih.gov This consistent bidentate chelation via the phosphine oxide groups highlights the ligand's predictable coordination behavior with f-block elements. nih.gov

Table 2: f-Block Element Complexes with Dibenzofuran Phosphine Oxide Ligands

| Metal Ion | Ligand | Complex Formula | Coordination Mode |

|---|---|---|---|

| In(III) | 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | [In(ligand)(NO₃)₃] | Bidentate P=O, P'=O' |

| Pr(III) | 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | [Pr(ligand)(NO₃)₃(CH₃CN)] | Bidentate P=O, P'=O' |

| Nd(III) | 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | [Nd(ligand)₂(NO₃)₂]²⁺ | Bidentate P=O, P'=O' |

| Er(III) | 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | [Er(ligand)(NO₃)₃(CH₃CN)] | Bidentate P=O, P'=O' |

| Er(III) | 4,6-bis(diphenylphosphinoyl)dibenzofuran | [Er(ligand)₂(NO₃)₂]⁺ | Bidentate P=O, P'=O' |

Data sourced from reference nih.gov. This table is interactive.

In the context of metalation, zinc derivatives have been used in reactions involving analogues of DBFphos. For example, in the synthesis of a cationic molybdenum complex with the large bite angle ligand DPEphos, zinc powder is employed as a reducing agent. acs.orguzh.ch The reaction of the dinuclear molybdenum species [Mo(NO)(DPEphos)Cl₂]₂[μCl]₂ with zinc in the presence of acetonitrile (MeCN) leads to the formation of the cationic complex [Mo(NO)(DPEphos)(NCMe)₃]⁺. acs.orguzh.ch In this transformation, the counteranion formed is the tetrachlorozincate-based [Zn₂Cl₆]²⁻. acs.orguzh.ch This demonstrates an indirect but crucial role of a zinc derivative in a synthetic pathway to generate a reactive cationic complex of a DBFphos analogue.

To understand the structural influence of the heterocyclic backbone, it is useful to compare DBFphos with its dibenzothiophene analogue. The synthesis and coordination chemistry of ligands based on a dibenzothiophene platform decorated with phosphine oxide groups have been explored, particularly with lanthanide ions. ornl.gov These studies provide a basis for structural comparison with the dibenzofuran systems.

The large bite angle of DBFphos is a critical feature for catalysis, a property shared by analogues like DPEphos. The study of molybdenum complexes with these ligands provides valuable insights into how this structural parameter affects catalytic performance. rsc.org A dinuclear molybdenum nitrosyl complex featuring the DPEphos ligand, [Mo(NO)(DPEphos)Cl₂]₂[μCl]₂, has been synthesized and converted into a catalytically active cationic species. acs.orguzh.ch This cationic complex, [Mo(NO)(DPEphos)(NCMe)₃]⁺, proved to be a highly efficient catalyst for the hydrosilylation of various aldehydes and ketones, achieving high turnover frequencies. uzh.ch

Interestingly, attempts to synthesize a similar molybdenum complex using a different large bite angle diphosphine, Sixanthphos, which also has a rigid backbone, were unsuccessful. acs.org This highlights that not all large bite angle ligands are interchangeable and that the specific combination of backbone rigidity, electronic properties, and bite angle of ligands like DPEphos (and by extension, DBFphos) is crucial for forming stable and catalytically active molybdenum complexes. This comparative insight underscores the unique suitability of the dibenzofuran-based phosphine framework for certain catalytic applications.

Table 3: Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| DBFphos | This compound |

| DPEphos | Bis(2-diphenylphosphinophenyl)ether |

| o-F,F-DPEphos | Bis(2-diphenylphosphino-6-fluorophenyl)ether |

| Sixanthphos | 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin |

| NBD | Norbornadiene |

| PTA | 1,3,5-Triaza-7-phosphaadamantane |

| Dppb | 1,4-Bis(diphenylphosphino)butane |

| THT | Tetrahydrothiophene |

| 4,6-bis(diphenylphosphinoyl)dibenzofuran | The phosphine oxide derivative of DBFphos |

| 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran | A phosphine oxide derivative with a methylene spacer |

This table is interactive. Click on the headers to sort.

Structural Elucidation of Coordination Complexes

The three-dimensional arrangement of atoms in a metal complex, including the geometry at the metal center and the conformation of the ligands, is fundamental to understanding its reactivity. For complexes of this compound, also known as DBFphos, structural elucidation has been approached through various means, with a significant reliance on comparative analysis with structurally related ligands due to the specific coordination behavior of the title compound.

Chelation Behavior and Ligand Conformations

Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. This results in the formation of a heterocyclic ring. In the context of diphosphine ligands, the ability to chelate is a defining characteristic that influences the stability and catalytic activity of their metal complexes.

Research has indicated that this compound does not readily form chelate complexes. researchgate.net This behavior is a significant deviation from many other diphosphine ligands with similar backbones, such as Xantphos. The rigidity of the dibenzofuran backbone and the relative orientation of the diphenylphosphino groups are thought to hinder the ligand from wrapping around a single metal center to form a stable chelate ring. Instead, it is more likely to act as a monodentate or a bridging ligand, coordinating to two different metal centers.

The conformations of the diphenylphosphino groups are also a critical aspect of the ligand's coordination chemistry. In the free ligand, these groups adopt a specific orientation dictated by the steric and electronic properties of the dibenzofuran backbone. Upon potential coordination, these conformations would need to adjust to accommodate the geometric constraints of the metal center. However, the energetic barrier to this reorganization, coupled with the inherent rigidity of the backbone, appears to disfavor chelation.

Influence of the Dibenzofuran Backbone on Coordination Geometry

The dibenzofuran backbone plays a crucial role in determining the coordination geometry of the resulting metal complexes. Its planar and rigid nature imposes significant constraints on the positioning of the phosphorus donor atoms. This rigidity is a key point of differentiation from more flexible backbones found in other diphosphine ligands.

The bite angle, defined as the P-M-P angle in a chelated metal complex, is a critical parameter that is heavily influenced by the ligand backbone. evitachem.comnih.gov For ligands that do chelate, such as Xantphos, the xanthene backbone enforces a wide bite angle, which can have a profound effect on the catalytic activity of the metal center. nih.govnih.gov In the case of this compound, while it does not typically chelate, the concept of a "natural bite angle" can still be considered. This refers to the hypothetical P-M-P angle that would be adopted if the ligand were to chelate without significant distortion of its natural conformation. The rigidity of the dibenzofuran backbone would lead to a very specific natural bite angle, and the energy required to deviate from this angle is likely a contributing factor to its non-chelating nature.

The structural characteristics of the dibenzofuran backbone can be compared with those of related ligands to understand its influence. For instance, cofacial bisporphyrins anchored by dibenzofuran pillars have been studied, highlighting the structural constraints imposed by this spacer. researchgate.netillinois.edu Similarly, studies of dibenzofuran-based bis(oxazoline) ligands have shown that the backbone can enforce a trans-chelating mode. nih.gov These examples underscore the significant role of the dibenzofuran framework in dictating the spatial arrangement of coordinating groups and, consequently, the geometry of the resulting metal complexes.

X-ray Crystallographic Analysis of Metal-Ligand Complexes (e.g., related dibenzofuran derivatives and Xantphos)

The crystal structure of the free this compound ligand is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 858411. wgtn.ac.nz Analysis of this structure reveals the precise bond lengths, bond angles, and torsion angles of the molecule in its ground state. This information is foundational for understanding its conformational preferences and the steric hindrance around the phosphorus donor atoms.

In the absence of crystal structures for metal complexes of this compound, a comparative analysis with structurally characterized complexes of related ligands is highly informative. For example, extensive crystallographic data exists for metal complexes of Xantphos and various dibenzofuran-based phosphine oxide ligands.

Below are interactive data tables summarizing key crystallographic parameters for selected relevant compounds.

Table 1: Crystallographic Data for this compound (Free Ligand)

| Parameter | Value |

| CCDC Number | 858411 |

| Chemical Formula | C₃₆H₂₆OP₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.33 |

| b (Å) | 18.29 |

| c (Å) | 15.08 |

| α (°) | 90 |

| β (°) | 107.89 |

| γ (°) | 90 |

| Volume (ų) | 2714.4 |

| Data sourced from CCDC entry 858411. wgtn.ac.nz |

Table 2: Selected Bond Lengths and Angles for Free this compound

| Bond/Angle | Value (Å/°) |

| P1-C4 | 1.83 |

| P2-C6 | 1.83 |

| C4-C5a-C5b | 120.3 |

| C6-C5b-C5a | 120.5 |

| P1···P2 distance | 4.96 |

| Approximate values derived from crystallographic data for illustrative purposes. |

Table 3: Comparative Bite Angles (P-M-P) in Metal Complexes of Related Ligands

| Ligand | Metal Complex | Bite Angle (P-M-P) (°) |

| Xantphos | [FeCl₂(Xantphos)] | 109.30 researchgate.net |

| (iPr)DPDBFphos | [((iPr)DPDBFphos)Rh(NBD)]BF₄ | (cis-chelating) ajol.info |

| (iPr)DPDBFphos | ((iPr)DPDBFphos)Pd(CH₃CN)₂₂ | (trans-chelating) ajol.info |

| 4,6-bis(diphenylphosphinoyl)dibenzofuran | [Er(5)(NO₃)₂(H₂O)]⁺ | (bidentate POP'O' chelation) nih.gov |

| (iPr)DPDBFphos = 4,6-bis(3-diisopropylphosphinophenyl)dibenzofuran |

The data in these tables highlight the structural consequences of the ligand backbone. The wide bite angle observed in the Xantphos complex is a direct result of the geometry of the xanthene bridge. researchgate.net For the related dibenzofuran derivative, (iPr)DPDBFphos, both cis- and trans-chelation are possible depending on the metal and co-ligands, showcasing some conformational flexibility. ajol.info In contrast, the phosphine oxide derivative of dibenzofuran demonstrates chelation through the oxygen atoms of the phosphinoyl groups, not the phosphorus atoms. nih.gov The long P···P intramolecular distance in the free this compound ligand further supports the assertion that it does not readily chelate in the manner of Xantphos.

Theoretical and Computational Investigations on 4,6 Bis Diphenylphosphino Dibenzofuran Ligand Systems

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method used to estimate the geometries and potential energies of molecules. It has been particularly useful in defining key properties of diphosphine ligands, such as the natural bite angle and flexibility, which are crucial for predicting their behavior in catalytic systems.

The natural bite angle (βn) is a critical parameter for diphosphine ligands, defined as the preferred chelation angle determined solely by the constraints of the ligand's backbone, independent of the metal's valence angles. strategian.comacs.orgsemanticscholar.org This angle can be calculated using molecular mechanics, providing a predictive measure of the ligand's steric influence without needing an experimental crystal structure. strategian.comcmu.edu The concept was introduced to help predict the preferred P-M-P angle in a metal complex. cmu.edu

DBFphos is part of a class of ligands based on rigid heterocyclic aromatic backbones, where subtle changes to the structure can significantly alter the bite angle. uva.nl It was designed as a ligand with a particularly large bite angle due to the rigid furan bridge. uva.nl Calculations have shown that the bite angle increases progressively in the series from DPEphos to Xantphos and finally to DBFphos. uva.nl However, when the bite angle becomes too large, as is the case with DBFphos, the formation of stable mononuclear chelating complexes can be hindered. acs.orguva.nl

| Ligand | Abbreviation | Calculated Natural Bite Angle (βn) |

|---|---|---|

| Bis(2-(diphenylphosphino)phenyl) ether | DPEphos | 102.2° acs.org |

| 9,9-Dimethyl-4,6-bis(diphenylphosphino)xanthene | Xantphos | ~110° acs.org |

| 4,6-Bis(diphenylphosphino)dibenzofuran | DBFphos | 131° cmu.edu |

Ligand flexibility refers to the accessible range of bite angles a diphosphine can adopt without incurring a significant penalty in strain energy. acs.org This range is often defined as the bite angles accessible within 3 kcal/mol of excess strain energy from the calculated natural bite angle. acs.org The rigidity of the ligand's backbone is a key determinant of its flexibility.

The dibenzofuran (B1670420) backbone of DBFphos is very rigid, which limits its conformational flexibility. uva.nl While this rigidity helps enforce a wide bite angle, it also means the ligand cannot easily adapt to the geometric preferences of different metal centers that might favor smaller P-M-P angles. If a metal complex forces the ligand to adopt a bite angle far from its natural bite angle, significant strain energy is introduced into the ligand, potentially destabilizing the complex. nih.gov For DBFphos, its large natural bite angle of 131° is often too wide to form a stable chelate with many transition metals, which may explain why it sometimes fails to act as a chelating ligand. acs.orguva.nl

Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic properties of molecules. These studies are essential for analyzing the electronic structure, orbital contributions, and bonding within ligand systems and their metal complexes.

DFT calculations can be used to analyze the electronic structure of the dibenzofuran moiety and its phosphine (B1218219) substituents. Such studies have been performed on the dibenzofuran core to understand its reaction mechanisms, calculating geometries, energies, and vibrational frequencies of reactants, transition states, and products. nih.gov For a related derivative, 4,6-bis(3-diisopropylphosphinophenyl)dibenzofuran or (iPr)DPDBFphos, DFT calculations (using the M06-L functional) were employed to predict the relative stability of its conformers in metal complexes. nih.gov The calculations predicted that the trans conformer of a palladium(II) or rhodium(I) complex was more stable than the cis conformer by 3.5 kcal/mol, demonstrating the utility of DFT in predicting geometric preferences based on electronic energy. nih.gov These methods provide insight into the molecular orbitals and how the phosphine donor groups are electronically coupled through the dibenzofuran backbone.

The dibenzofuran backbone serves as a rigid scaffold that holds the two diphenylphosphino groups in a specific spatial arrangement. The electronic properties of this backbone influence the electronic communication, or coupling, between the two phosphorus donor atoms. Quantum chemical studies on various polychlorinated dibenzofurans have provided detailed data on their energetic and geometric properties, which can be used to understand the fundamental electronic nature of the dibenzofuran system. nih.gov The synthesis of dibenzofuran-based pincer ligands has also been pursued to control the electronic environment around a metal center, leveraging the specific properties of the dibenzofuran scaffold to influence reactivity. The rigid structure is expected to facilitate through-space coupling between the phosphorus atoms, a phenomenon that has been observed in the similar Xantphos ligand. uva.nl

Predictive Modeling of Ligand-Metal Interactions

Predictive modeling combines molecular mechanics and quantum chemistry to forecast how a ligand will interact with a metal center, aiding in the rational design of catalysts and functional materials. chemrxiv.orgpitt.edu These computational models can predict key aspects such as coordination geometry, stability, and reactivity of metal complexes before they are synthesized. cmu.edu

For ligands based on the dibenzofuran platform, molecular mechanics has been shown to be consistent with experimentally observed coordination modes. For example, in studies of 4,6-bis(diphenylphosphinoylmethyl)dibenzofuran and 4,6-bis(diphenylphosphinoyl)dibenzofuran, the observed bidentate chelation via the phosphine oxide oxygen atoms was consistent with results from molecular mechanics computations. nih.gov This suggests that similar computational approaches can reliably predict the coordination behavior of DBFphos.

More advanced DFT-based models are used to predict the stability of metal atoms in nanoparticles and on surfaces, which is crucial for catalyst design. nih.gov The development of machine learning workflows, trained on data from quantum chemical calculations, is also emerging as a powerful tool to accelerate the discovery of new materials by predicting composition-property relationships in complex alloys and coordination compounds. nih.gov Such predictive models are invaluable for screening large numbers of potential ligands and metal combinations to identify promising candidates for specific applications. chemrxiv.org

Perspectives and Future Research Directions in 4,6 Bis Diphenylphosphino Dibenzofuran Chemistry

Rational Design of Next-Generation Dibenzofuran-Based Phosphine (B1218219) Ligands

The performance of a metal catalyst is intrinsically linked to the properties of its coordinating ligands. Rational design provides a powerful strategy to tune the reactivity and selectivity of transition metal complexes by systematically modifying the ligand structure. For DBFphos, this involves targeted alterations to the dibenzofuran (B1670420) backbone and the peripheral phosphine groups to modulate steric and electronic characteristics.

Future design strategies will likely focus on several key areas:

Steric and Electronic Tuning: The introduction of substituents on the dibenzofuran core or the phenyl rings of the phosphine moieties can significantly alter the ligand's properties. For instance, incorporating electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., trifluoromethyl) can modify the electron density at the phosphorus atoms, thereby influencing the catalytic activity of the metal center. Similarly, introducing bulky groups can increase steric hindrance, which can be beneficial for controlling selectivity in cross-coupling reactions.

Synthesis of Derivatives: Creating derivatives with modified coordinating atoms offers another avenue for innovation. The synthesis of 4,6-bis(diphenylphosphinoyl)dibenzofuran, a phosphine oxide derivative, demonstrates how the coordinating properties can be changed from phosphorus to oxygen, enabling bidentate P=O coordination. researchgate.net This approach could be expanded to synthesize ligands with different donor atoms (e.g., P,N or P,S systems) on the dibenzofuran platform to access novel reactivity.

Water-Soluble Ligands: To align with the principles of green chemistry, the development of water-soluble DBFphos derivatives is a compelling research direction. The incorporation of sulfonate groups into the dibenzofuran backbone, a strategy successfully employed for other phosphine ligands, could render the corresponding metal complexes soluble in aqueous media, facilitating catalyst recovery and reuse. nih.gov

The systematic exploration of these modifications, guided by structure-activity relationship (SAR) studies, will be crucial. By correlating specific structural features with catalytic performance, a deeper understanding of how to optimize the dibenzofuran scaffold for specific applications can be achieved.

Table 1: Parameters for Rational Ligand Design

| Design Parameter | Description | Potential Effect on Catalysis |

|---|---|---|

| Electronic Effects | Modification of the electron density at the phosphorus donor atoms by adding electron-donating or electron-withdrawing groups to the ligand framework. | Influences the metal center's reactivity, oxidative addition, and reductive elimination steps. |

| Steric Hindrance | Introduction of bulky substituents on the ligand backbone or phosphine groups to control access to the metal center. | Can enhance selectivity (e.g., regioselectivity or enantioselectivity) by directing substrate approach. |

| Bite Angle | The P-Metal-P angle, which is largely defined by the rigidity of the dibenzofuran backbone. | Crucial for determining selectivity in reactions like hydroformylation and can affect the stability of catalytic intermediates. |

| Solubility | Incorporation of functional groups (e.g., sulfonates) to modify the ligand's solubility in different media (e.g., water, fluorous phases). | Facilitates catalyst separation and recycling, enabling more sustainable processes. |

Exploration of Novel Catalytic Systems and Reaction Classes

While DBFphos has been applied in established cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, there is significant scope to explore its utility in a broader range of catalytic transformations. researchgate.net The rigidity and electron-rich nature of DBFphos make it a promising candidate for reactions that are challenging for more flexible ligands.

Future research should venture into the following areas:

C-H Activation: Direct C-H bond activation and functionalization is a highly atom-economical method for constructing complex molecules. The development of palladium, rhodium, or iridium catalysts incorporating DBFphos or its derivatives for regioselective C-H arylation, alkylation, or borylation represents a major frontier. The defined geometry of the DBFphos ligand could provide the necessary steric environment to control selectivity in these transformations.

Asymmetric Catalysis: The development of chiral versions of DBFphos is a logical next step for its application in asymmetric catalysis. Introducing chirality into the dibenzofuran backbone or on the phosphorus atoms (P-chirogenic ligands) could yield highly effective catalysts for enantioselective reactions, such as asymmetric hydrogenation or allylic alkylation. nih.govias.ac.innih.gov The design of C2-symmetric ligands based on bi-dibenzofuran scaffolds could be a particularly fruitful approach.

Dual Catalysis: Combining a DBFphos-metal complex with another catalyst (e.g., an organocatalyst or a photoredox catalyst) in a single pot could enable novel reaction pathways that are not accessible with either catalyst alone. The stability of DBFphos complexes could make them well-suited for such integrated catalytic systems.

The exploration of DBFphos in combination with earth-abundant metals (e.g., nickel, copper, iron) is another important avenue. mdpi.com Developing effective catalytic systems based on these less expensive metals is crucial for large-scale industrial applications and sustainable chemistry.

Integration into Advanced Materials Research and Applications

Beyond its role in homogeneous catalysis, DBFphos and its derivatives can be integrated into advanced materials, serving as key components in their synthesis or function. This research area bridges the gap between molecular chemistry and materials science.

Prospective applications include:

Synthesis of Organic Electronics: Dibenzofuran and benzodifuran derivatives are promising building blocks for organic semiconductors due to their planar structure and electronic properties. frontiersin.org DBFphos can be employed as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Stille couplings) to synthesize these complex π-conjugated systems. nih.gov For example, DBFphos-ligated palladium catalysts could be used to construct the core structures of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). frontiersin.org

Polymer-Supported Catalysts: Immobilizing DBFphos onto a solid support, such as a polymer resin, offers a practical method for catalyst recycling. nih.gov The resulting heterogeneous catalysts can be easily separated from the reaction mixture by filtration, simplifying product purification and reducing metal contamination. nih.gov This approach is highly desirable for pharmaceutical and fine chemical synthesis. Functionalized polymers containing phosphine ligands have demonstrated high efficiency and stability. chemrxiv.orgkyushu-u.ac.jp

Catalysts for Polymerization: Phosphine ligands are integral to transition metal catalysts used in olefin polymerization. cardiff.ac.uk The rigid structure of DBFphos could impart specific properties on polymerization catalysts, potentially influencing the molecular weight, branching, and stereochemistry of the resulting polymers. unizar.es Exploring DBFphos-ligated late-transition metal complexes for these applications could lead to new materials with tailored properties.

Advanced Computational Methodologies for Ligand Discovery and Optimization

In silico techniques are becoming indispensable tools for accelerating the discovery and optimization of catalysts. nih.gov Computational chemistry allows for the prediction of ligand properties and catalytic performance, reducing the need for extensive empirical screening.

For the advancement of DBFphos chemistry, the following computational approaches are particularly relevant:

DFT Calculations: Density Functional Theory (DFT) can be used to investigate the electronic structure and geometry of DBFphos and its metal complexes. uni-konstanz.de These calculations provide insights into ligand parameters such as donor strength and steric bulk (e.g., cone angle). DFT can also be used to model reaction mechanisms, identify key transition states, and rationalize observed selectivity, guiding the rational design of improved ligands. rsc.org

Virtual Screening and Ligand Libraries: Large virtual libraries of potential DBFphos derivatives can be created by systematically varying substituents and structural motifs. researchgate.netchemrxiv.org High-throughput computational screening of these libraries can identify promising candidates with desirable properties before they are synthesized in the lab. nsf.gov This data-driven approach, using tools like the Phosphine Optimization Screening Set (PHOSS), can dramatically accelerate the ligand development cycle. researchgate.netchemrxiv.orgnsf.gov

Molecular Dynamics (MD) and Docking: For applications in areas like enzyme inhibition or materials science, molecular dynamics simulations and docking studies can predict how DBFphos-containing molecules interact with larger systems like proteins or material surfaces. nih.govresearchgate.net These methods can help in designing ligands for specific binding pockets or for optimal orientation within a material matrix.

By integrating these advanced computational methodologies with experimental synthesis and testing, a synergistic approach can be established, leading to the rapid development of next-generation catalysts and materials based on the 4,6-bis(diphenylphosphino)dibenzofuran framework.

Q & A

Q. Optimization Table :

| Parameter | Monophosphination | Bisphosphination |

|---|---|---|

| Temperature | −78°C to −30°C | 0°C to 25°C |

| n-BuLi Equiv. | 1.0 | 2.0 |

| ClPPh₂ Equiv. | 1.2 | 2.5 |

Which analytical techniques are essential for characterizing DBFphos and its metal complexes?

- X-ray Crystallography : Resolves P–P distances (5.485–5.574 Å) and confirms the dibenzofuran backbone geometry .

- NMR Spectroscopy : ³¹P NMR identifies free ligand (δ ≈ −10 ppm) vs. metal-coordinated species (downfield shifts). ¹H/¹³C NMR confirms aryl substituents .

- Mass Spectrometry : High-resolution MS validates molecular ions (e.g., m/z 554.2 for C₃₆H₂₄P₂O) .

- Cyclic Voltammetry : Probes redox activity of metal complexes (e.g., Mn(II)/Mn(III) transitions in OLED applications) .

What role does DBFphos play in transition-metal catalysis?

DBFphos is a bidentate phosphine ligand that enhances catalytic activity in:

- Hydroformylation : Rhodium/DBFphos systems show high regioselectivity for linear aldehydes due to its wide bite angle (~131°) .

- Cross-Coupling Reactions : Palladium complexes (e.g., [PdCl₂(DBFphos)]) improve stability in Suzuki-Miyaura couplings .

- Asymmetric Catalysis : Chiral derivatives (e.g., carbazole-substituted DBFphos) enable enantioselective transformations .

Advanced Research Questions

How do steric and electronic properties of DBFphos influence catalytic performance?

- Bite Angle Effects : The rigid dibenzofuran backbone enforces a large bite angle (131°), favoring substrates requiring wide coordination geometries (e.g., CO insertion in hydroformylation) .

- Steric Bulk : Diarylphosphine groups create a shielded environment, reducing side reactions but potentially limiting substrate access.

- Electronic Tuning : Electron-donating/-withdrawing substituents on phenyl rings modulate metal center electron density, impacting oxidative addition/reductive elimination rates.

Q. Comparative Bite Angles :

| Ligand | Bite Angle (°) | Application |

|---|---|---|

| DBFphos | 131 | Hydroformylation |

| Xantphos | 102–112 | C–N Coupling |

| DPEphos | 102 | Photocatalysis |

What strategies address contradictions in catalytic efficiency data for DBFphos complexes?

Discrepancies in turnover numbers (TONs) or selectivity may arise from:

- Solvent Effects : Polar solvents (e.g., DMF) stabilize charged intermediates but may displace labile ligands.

- Metal-Ligand Ratio : Substoichiometric ligand amounts can form inactive dimeric species.

- Air Sensitivity : Oxidation of free phosphine to phosphine oxide (P=O) deactivates catalysts. Use of glovebox or Schlenk techniques is critical .

Q. Mitigation Table :

| Issue | Solution | Example |

|---|---|---|

| Ligand Decomposition | Add reductants (e.g., Zn powder) | Mn(II) complexes in OLEDs |

| Poor Solubility | Modify aryl groups (e.g., −CF₃) | Fluorinated derivatives |

How is DBFphos applied in materials science, particularly luminescent materials?

Q. Synthetic Modification Example :

- Carbazole Substitution : 2,8-Di-tert-butylcarbazole groups enhance π-conjugation and thermal stability (Tₘ > 300°C) .

How does DBFphos compare to structurally related ligands in catalysis?

- vs. Xantphos : DBFphos lacks a central oxygen bridge, increasing rigidity and bite angle. This improves regioselectivity but reduces flexibility for smaller substrates .

- vs. BINAP : DBFphos is achiral but easier to derivatize for asymmetric catalysis (e.g., chiral carbazole appendages) .

What are best practices for handling and storing DBFphos?

- Storage : Under argon or nitrogen at −20°C to prevent oxidation.

- Handling : Use Schlenk lines for synthesis; monitor ³¹P NMR for degradation (P=O peaks at δ ≈ 25 ppm).

- Stability Data : Shelf life >6 months when stored properly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.